N-(tert-butyl)-2-(methylamino)acetamide
Description
N-(tert-butyl)-2-(methylamino)acetamide (CAS: 855991-80-9) is a secondary acetamide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol. Its structure comprises a tert-butyl group attached to the amide nitrogen and a methylamino substituent on the adjacent carbon of the acetamide backbone. This compound is notable for its compact, branched alkyl groups, which influence its physicochemical properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
N-tert-butyl-2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPXMPHLXGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Solubility : Piperidine-substituted analogs (3m) exhibit better aqueous solubility due to protonatable amines, whereas tert-butyl groups generally reduce solubility .
Physicochemical Properties
NMR and HRMS Data Comparison
- This compound: Specific NMR data are unavailable in the evidence, but methylamino protons typically resonate near δ 2.2–2.5 ppm (CH₃NH) and δ 3.0–3.5 ppm (NH) .
- N-(tert-butyl)-2-phenylacetamide (6b) : ¹H NMR shows aromatic protons at δ 7.2–7.4 ppm and tert-butyl singlet at δ 1.40 ppm. HRMS: m/z 219.14 [M+H]⁺ .
- N-(tert-butyl)acetamide (2ab) : ¹H NMR δ 1.38 (s, 9H, tert-butyl), 2.02 (s, 3H, CH₃CO), 6.20 (br, 1H, NH). Melting point: 92.8–94.6°C .
Thermal and Solubility Profiles
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